molecular formula C18H24ClN3O3S B2842881 N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351599-36-4

N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No. B2842881
CAS RN: 1351599-36-4
M. Wt: 397.92
InChI Key: OAPRYRWLJQPHPG-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a piperazine ring, which is a heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research indicates that compounds involving complex heterocyclic structures, similar to the one you're interested in, are synthesized for their potential biological activities. For example, novel benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have been synthesized and evaluated for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds are used as a basis for preparing many new heterocyclic compounds, indicating the importance of such chemical structures in drug discovery and development.

Antimicrobial and Antiviral Activities

Compounds containing piperazine and similar heterocyclic moieties have been explored for their antimicrobial and antiviral activities. For instance, microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, demonstrating antimicrobial effects (Başoğlu et al., 2013). This underscores the potential of such compounds in the development of new antibiotics.

Anti-TMV and Antimicrobial Activities

New urea and thiourea derivatives of piperazine, doped with febuxostat, have been synthesized and evaluated for their anti-Tobacco mosaic virus (TMV) and antimicrobial activities, highlighting the potential use of these compounds in agricultural settings to protect crops from viral and bacterial infections (Reddy et al., 2013).

Antipsychotic Agents

Heterocyclic analogs of known compounds have been prepared and evaluated as potential antipsychotic agents. These studies demonstrate the diversity of applications for compounds with complex heterocyclic structures in the treatment of psychiatric disorders (Norman et al., 1996).

Synthesis and Evaluation for DNA Gyrase Inhibition

The synthesis and evaluation of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition is another example of the application of such compounds. This research supports the development of new treatments for tuberculosis, demonstrating the role of complex organic molecules in addressing global health challenges (Reddy et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have. Its biological activity would depend on its specific interactions with biological targets, which could vary widely depending on the exact structure and functional groups present in the compound .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential applications in medicine or other fields .

properties

IUPAC Name

N-[2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S.ClH/c1-13-11-16(14(2)24-13)18(23)21-8-6-20(7-9-21)5-4-19-17(22)15-3-10-25-12-15;/h3,10-12H,4-9H2,1-2H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPRYRWLJQPHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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